2,4-Dimethylthiazole-5-sulfonic acid
Description
Properties
CAS No. |
114389-50-3 |
|---|---|
Molecular Formula |
C5H7NO3S2 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonic acid |
InChI |
InChI=1S/C5H7NO3S2/c1-3-5(11(7,8)9)10-4(2)6-3/h1-2H3,(H,7,8,9) |
InChI Key |
ZGBXROBHDHIQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Functional Group | Key Properties |
|---|---|---|---|---|
| 2,4-Dimethylthiazole-5-sulfonic acid | Thiazole | 2-CH₃, 4-CH₃ | -SO₃H | High acidity, water-soluble |
| 4-Methylthiazole-5-carboxylic acid | Thiazole | 4-CH₃ | -COOH | Moderate acidity, polar |
| 2,4-Dimethyloxazole-5-carboxylic acid | Oxazole | 2-CH₃, 4-CH₃ | -COOH | Lower acidity than sulfonic acids |
| 5-Ethyl-4-phenylthiazole (disulfonate) | Thiazole | 4-Ph, 5-C₂H₅ | -SO₃H (disulfonate) | High molecular weight, lipophilic |
| 2-Amino-4-methylthiazole-5-carboxylic acid | Thiazole | 2-NH₂, 4-CH₃ | -COOH | Amphoteric, bioactive potential |
Key Observations:
Core Heterocycle Differences :
- Thiazole vs. Oxazole : Thiazole (S, N) exhibits greater aromatic stability and electron-richness compared to oxazole (O, N), influencing reactivity in electrophilic substitutions .
- Thiadiazole Derivatives : 1,3,4-Thiadiazoles (e.g., 5-mercapto derivatives) contain two nitrogen atoms, enhancing hydrogen-bonding capacity and altering redox properties compared to thiazoles .
Functional Group Impact: Sulfonic Acid (-SO₃H) vs. Carboxylic Acid (-COOH): Sulfonic acids are stronger acids (pKa ~ -1 to 2) and more hydrophilic than carboxylic acids (pKa ~ 4-5), making them suitable for aqueous-phase reactions . Sulfonamide Derivatives: Compounds like 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylthiazole-5-carboxylic acid introduce bulky aromatic groups, reducing solubility but enhancing binding specificity in biological systems .
Physical-Chemical Properties
Table 2: Comparative Physical Properties
| Property | 2,4-Dimethylthiazole-5-sulfonic Acid | 4-Methylthiazole-5-carboxylic Acid | 2,4-Dimethyloxazole-5-carboxylic Acid |
|---|---|---|---|
| Melting Point | ~200–220°C (estimated) | ~150–170°C | ~130–150°C |
| Water Solubility | High | Moderate | Low |
| LogP (Lipophilicity) | -1.5 to -0.5 | 0.5–1.0 | 1.0–1.5 |
| Acidity (pKa) | ~1.0 | ~4.5 | ~4.0 |
Notes:
Preparation Methods
Preparation of 2,4-Dimethylthiazole
The foundational step involves synthesizing the thiazole core via the Hantzsch thiazole synthesis . This method employs thioacetamide and bromoacetone in dimethylformamide (DMF) at 60°C under sealed conditions. The reaction proceeds via cyclocondensation, forming the 2,4-dimethylthiazole backbone with a reported yield of 99% for analogous structures.
Reaction Scheme:
Hydrolysis to Sulfonic Acid
The sulfonyl chloride intermediate is hydrolyzed to the sulfonic acid using aqueous base (e.g., NaOH) followed by acidification. This step is quantitative under standard conditions.
Reaction Scheme:
Advantages:
-
High purity due to crystalline sulfonyl chloride intermediate.
-
Scalability for industrial applications.
Direct Sulfonation of 2,4-Dimethylthiazole
Electrophilic Sulfonation Mechanisms
Direct sulfonation employs fuming sulfuric acid (oleum) or sulfur trioxide (SO) to introduce the sulfonic acid group. The electron-rich thiazole ring facilitates electrophilic attack at position 5, guided by the methyl substituents’ ortho/para-directing effects.
Reaction Conditions:
-
Temperature: 80–100°C.
-
Solvent: Excess sulfuric acid (acts as both solvent and reagent).
Challenges:
-
Competing side reactions (e.g., ring oxidation or over-sulfonation).
-
Lower regioselectivity compared to chlorosulfonation.
Optimization Strategies
-
Catalytic Additives: Silver sulfate enhances regioselectivity by polarizing the sulfonating agent.
-
Stepwise Temperature Control: Initial low-temperature mixing (-10°C) followed by gradual heating minimizes decomposition.
Reported Yields (Analogous Systems):
| Substrate | Sulfonating Agent | Yield (%) | Reference |
|---|---|---|---|
| 2-Methylthiazole | Oleum (20% SO) | 65 | |
| 4-Methylthiazole | SO-DMF complex | 72 |
Comparative Analysis of Methods
Efficiency and Practicality
| Parameter | Sulfonyl Chloride Route | Direct Sulfonation |
|---|---|---|
| Overall Yield | 80–90% | 60–75% |
| Purity | High (crystalline intermediate) | Moderate (requires chromatography) |
| Scalability | Industrial-friendly | Lab-scale only |
| Cost | Higher (HSOCl expense) | Lower (oleum cheaper) |
Emerging Methodologies and Innovations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,4-dimethylthiazole-5-sulfonic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves sulfonation of the thiazole ring using chlorosulfonic acid under controlled conditions (e.g., low temperature, inert atmosphere). Key parameters include stoichiometric ratios of reagents, reaction time (12–24 hours), and purification via recrystallization or column chromatography. For example, analogous sulfonyl chloride derivatives are synthesized via cyclization of ethyl amino-oxoacetate precursors with Lawesson’s reagent, followed by oxidative chlorination .
- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and spectroscopic techniques (¹H/¹³C NMR, IR) to detect sulfonic acid functional groups (e.g., S=O stretches at 1150–1350 cm⁻¹ in IR) .
Q. How is the structure of 2,4-dimethylthiazole-5-sulfonic acid confirmed post-synthesis?
- Analytical Workflow :
NMR Spectroscopy : Assign peaks for methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm for thiazole).
IR Spectroscopy : Identify sulfonic acid S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1150 cm⁻¹).
Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Cross-Validation : Compare data with analogous sulfonated thiazoles (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) .
Q. What are the key reactivity patterns of the sulfonic acid group in this compound?
- Reactivity : The sulfonic acid group undergoes nucleophilic substitution (e.g., with amines to form sulfonamides) or esterification (with alcohols). Oxidation can yield sulfones under strong oxidizing conditions (e.g., H₂O₂, m-CPBA).
- Case Study : In related thiazole sulfonates, sulfonamides are synthesized by reacting with primary amines in dry DMF at 60°C for 6 hours, achieving yields >70% .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, antimicrobial targets). For example, thiazole sulfonamide derivatives show antitumor activity by inhibiting carbonic anhydrase IX .
- Validation : Corrogate docking results with in vitro assays. Optimize substituents (e.g., methyl groups) to enhance steric and electronic interactions .
Q. What strategies resolve contradictions in reported biological activity data for sulfonated thiazoles?
- Troubleshooting :
Purity : Ensure >95% purity (via HPLC) to exclude confounding impurities.
Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).
Structural Analogues : Compare activity of 2,4-dimethylthiazole-5-sulfonic acid with its sulfonamide or ester derivatives to identify pharmacophores.
- Example : Antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamides varied significantly across 60 cancer cell lines, highlighting the need for target-specific profiling .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under varying pH and temperature?
- Protocol :
Stress Testing : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours.
LC-MS/MS Analysis : Identify degradation products (e.g., desulfonation products, ring-opened intermediates).
Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations.
- Reference : Similar studies on triazole-thiadiazole hybrids revealed hydrolytic instability at pH >10, necessitating stabilizers like cyclodextrins .
Method Development & Optimization
Q. What chromatographic methods are optimal for separating 2,4-dimethylthiazole-5-sulfonic acid from byproducts?
- HPLC Conditions :
- Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10% B to 90% B over 20 minutes.
- Detection : UV at 254 nm.
- Validation : Achieve resolution >1.5 between the compound and sulfonamide byproducts .
Q. How can synthetic yields be improved for large-scale production of research-grade material?
- Optimization Steps :
Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonation.
Solvent Selection : Replace DCM with THF for better solubility of intermediates.
Workflow : Implement flow chemistry for continuous sulfonation and quenching.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
